1-(1-Sulfanylpropylsulfanyl)propane-1-thiol
Description
1-(1-Sulfanylpropylsulfanyl)propane-1-thiol is a sulfur-rich organic compound with a propane backbone functionalized by two distinct sulfur-containing groups:
- A thiol (-SH) group at the first carbon of propane.
- A sulfanylpropylsulfanyl substituent (-S-CH2-CH2-CH2-SH) also attached to the first carbon.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-sulfanylpropylsulfanyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDULAQZHPFPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(S)SC(CC)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968685 | |
| Record name | 1,1'-Sulfanediyldi(propane-1-thiol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Sulphury odour | |
| Record name | bis(1-Mercaptopropyl)sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly, Slightly soluble in water; soluble in many polar solvents, Soluble (in ethanol) | |
| Details | The Good Scents Company Information System | |
| Record name | 1,1'-Thiobis-1-propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | The Good Scents Company Information System | |
| Record name | bis(1-Mercaptopropyl)sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.084 | |
| Record name | bis(1-Mercaptopropyl)sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53897-60-2 | |
| Record name | 1,1′-Thiobis[1-propanethiol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53897-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Sulfanediyldi(propane-1-thiol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(1-mercaptopropyl)sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(1-SULFANYLPROPYLSULFANYL)PROPANE-1-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H23KZ912J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1'-Thiobis-1-propanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Thiol Coupling via Disulfide Formation and Reduction
A common approach to synthesize dithiohemiacetals like this compound is through the coupling of mercaptopropyl derivatives:
Step 1: Preparation of 1-propanethiol or its thiolate anion by deprotonation with a base (e.g., NaOH or NaH).
Step 2: Oxidative coupling of two 1-propanethiol molecules to form a disulfide intermediate (e.g., bis(1-propyl) disulfide).
Step 3: Partial reduction or controlled cleavage of the disulfide bond to yield the mixed sulfide with an additional thiol group, resulting in this compound.
This method leverages the reversible nature of disulfide bonds and selective reduction to achieve the target compound with two thiol groups connected via a sulfur bridge.
Nucleophilic Substitution Using Thiolate Anions
Another synthetic route involves nucleophilic substitution reactions:
Step 1: Generation of a thiolate anion from 1-propanethiol by treatment with a strong base.
Step 2: Reaction of this thiolate with a suitable electrophilic sulfur-containing compound, such as 1-bromopropane or a related halide, to form the sulfide linkage.
Step 3: Introduction of the second thiol group by further substitution or thiol addition reactions.
This approach allows for stepwise construction of the molecule, controlling the placement of sulfur atoms and thiol groups.
Literature Analogous Synthesis Insights
While direct synthesis of this compound is scarcely documented, related compounds such as 3,3-diphenylpropane-1-thiol and bis(1-mercaptopropyl) sulfide have been synthesized using:
Reaction of mercaptopropionic acid derivatives with alkyl halides or sulfonates under basic conditions.
Use of pyridine or polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution at sulfur centers.
Controlled temperature conditions (e.g., 0–120 °C) to optimize yields and selectivity.
These methods suggest that this compound can be prepared by adapting similar nucleophilic substitution and coupling strategies.
Comparative Data Table of Preparation Parameters
Research Findings and Considerations
The presence of multiple thiol groups and sulfur-sulfur bonds in this compound requires careful handling during synthesis to prevent unwanted oxidation or polymerization.
Solubility characteristics (slightly soluble in water, soluble in polar solvents like ethanol) influence solvent choice in preparation and purification steps.
The compound’s sulfur-rich structure makes it a candidate for applications in materials science and organic synthesis intermediates, motivating the development of efficient and selective synthetic routes.
Analytical techniques such as NMR, mass spectrometry, and chromatography are essential to confirm the structure and purity of the synthesized compound, as demonstrated in related sulfur compound studies.
Chemical Reactions Analysis
Oxidation Reactions
The thiol groups in the compound are susceptible to oxidation, particularly under aerobic conditions. Oxidation typically converts thiols to disulfides or sulfoxides:
-
Disulfide Formation : Two thiol groups may oxidize to form a disulfide bond, resulting in a dimeric structure. This reaction is common in thiols and can occur via exposure to oxygen or oxidizing agents like hydrogen peroxide .
-
Sulfoxide Formation : Partial oxidation may yield sulfoxides (-S(O)-), though this is less likely due to the compound’s structural symmetry .
Reduction Reactions
While thiols are generally resistant to reduction, the sulfide bridge (-S-S-) in the compound could undergo reductive cleavage under specific conditions:
-
Sulfide Reduction : Strong reducing agents (e.g., lithium aluminum hydride) may cleave the sulfide bridge, yielding two thiol-containing fragments. This reaction is less common than oxidation but could occur in highly reactive environments .
Polymerization and Cross-Linking
The dual thiol functionality and sulfide bridge suggest potential applications in polymer chemistry:
-
Thiol-Ene Polymerization : Although the compound lacks double bonds, its thiol groups could participate in thiol-ene reactions as nucleophiles, enabling cross-linking with ene-containing monomers. This is analogous to mechanisms described in thiol-ene-curing compositions .
-
Disulfide Cross-Linking : Oxidation of thiol groups to disulfides could lead to network formation, as seen in sulfur-containing polymers .
Nucleophilic Substitution
The sulfide bridge (-S-S-) may act as a leaving group under specific conditions:
-
Cleavage by Nucleophiles : Strong nucleophiles (e.g., hydroxide ions) could displace the sulfide bridge, forming thiolate intermediates. This reactivity is inferred from similar sulfide-containing compounds .
Metal Complexation
Thiol groups are known to form complexes with metal ions (e.g., Cu²⁺, Zn²⁺), which could influence catalytic or biological interactions. While direct evidence is limited for this compound, its structural similarity to other polythiols suggests potential coordination chemistry .
Reaction Comparison Table
| Reaction Type | Products/Outcomes | Key Reagents/Conditions |
|---|---|---|
| Oxidation | Disulfides, sulfoxides | Oxygen, H₂O₂, UV light |
| Reduction | Thiol-containing fragments | LiAlH₄, NaBH₄ (strong reducing agents) |
| Polymerization | Cross-linked polymers | Ene monomers, initiators (e.g., light) |
| Nucleophilic Substitution | Thiolate intermediates, cleaved products | Strong nucleophiles (e.g., OH⁻) |
| Metal Complexation | Metal-thiol complexes | Transition metal ions (e.g., Cu²⁺, Zn²⁺) |
Research Findings
-
Structural Stability : The compound’s sulfide bridge and thiol groups confer stability under standard conditions but render it prone to oxidation .
-
Industrial Applications : Similar sulfur-containing compounds are used in polymer synthesis and optical materials, suggesting potential for this compound in analogous fields .
-
Analytical Insights : Collision cross-section data (CCS) from PubChemLite indicates molecular size and shape, aiding in analytical separations .
Scientific Research Applications
Chemistry
In organic synthesis, 1-(1-sulfanylpropylsulfanyl)propane-1-thiol serves as a valuable reagent and building block for more complex molecules. Its ability to participate in redox reactions makes it a useful compound in the development of new synthetic pathways .
Biology
The compound has been studied for its potential biological activities, particularly as an antioxidant. Research indicates that it may play a role in mitigating oxidative stress, which is linked to various diseases. For example, studies have shown that sulfur compounds can influence cellular signaling pathways related to oxidative damage .
Medicine
Ongoing research explores the therapeutic applications of this compound in treating diseases associated with oxidative stress. Its antioxidant properties suggest potential benefits in conditions such as neurodegenerative diseases and cardiovascular disorders .
Industry
In industrial applications, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties allow it to enhance the performance characteristics of these materials, making it valuable in manufacturing processes .
Case Study 1: Antioxidant Activity
A study published in the journal "Chemistry of Substituted Thiazinanes" investigated the antioxidant potential of various sulfur compounds, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent against oxidative damage .
Case Study 2: Industrial Application
Research conducted by industrial chemists highlighted the use of this compound in polymer production. The compound was found to improve the thermal stability and mechanical properties of polymer blends, making it an attractive additive for enhancing material performance .
Mechanism of Action
The mechanism of action of 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol involves its interaction with molecular targets through its sulfanyl groups. These groups can form bonds with other molecules, leading to various chemical transformations. The pathways involved include redox reactions and substitution reactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural and functional attributes of 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol with analogous compounds:
Reactivity and Stability
- Thiols vs. Disulfides/Trisulfides : The target compound’s thiol groups (-SH) make it more reactive than disulfides (e.g., 1-(propyldisulfanyl)propane) or trisulfides. Thiols readily undergo oxidation to form disulfides, while disulfides can be reduced back to thiols .
- Sulfur Content : The additional sulfanylpropylsulfanyl group in the target compound may enhance its antioxidant capacity compared to simpler thiols like propane-1-thiol, as sulfur atoms can scavenge free radicals .
Biological Activity
1-(1-Sulfanylpropylsulfanyl)propane-1-thiol, also known as bis(1-mercaptopropyl)sulfide or 1,1'-thiobis(1-propanethiol), is a sulfur-containing organic compound with the molecular formula C6H14S3 and a molecular weight of 182.37 g/mol. This compound features two sulfanyl groups attached to a propane backbone, which contributes to its unique chemical properties and potential biological activities.
The synthesis of this compound typically involves the reaction of 1-propanethiol with sulfur or sulfur-containing compounds under controlled conditions. The resulting compound exhibits various chemical reactions, including oxidation to form disulfides or sulfoxides, reduction to thiols, and substitution reactions where the sulfanyl groups can be replaced by other functional groups.
Biological Activity
The biological activity of this compound is primarily attributed to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This compound's mechanism of action involves interactions with molecular targets through its sulfanyl groups, leading to redox reactions that can mitigate cellular damage caused by oxidative stress .
The sulfanyl groups in this compound can form bonds with reactive species, facilitating various biochemical transformations. This includes:
- Redox Reactions : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Substitution Reactions : The sulfanyl groups can participate in reactions that modify other biomolecules, potentially influencing signaling pathways related to stress responses.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant activity in vitro, effectively reducing oxidative stress markers in cell cultures .
- Neuroprotective Effects : In animal models, this compound has shown potential neuroprotective effects against neurodegenerative diseases by reducing oxidative damage in neuronal tissues .
- Anti-inflammatory Properties : Studies have suggested that this thiol compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-Propanethiol | CH3-CH2-CH2-SH | Simple thiol; lower reactivity |
| Bis(2-mercaptoethyl) sulfide | (CH2CH2SH)2 | Similar antioxidant properties |
| Dimethyl disulfide | (CH3)2S2 | Stronger odor; used as a flavoring agent |
Applications in Medicine and Industry
The potential applications of this compound extend beyond research into practical uses:
- Pharmaceutical Development : Due to its antioxidant and anti-inflammatory properties, there is ongoing research into its use as a therapeutic agent for diseases associated with oxidative stress and inflammation.
- Industrial Uses : This compound is also utilized in the production of polymers and resins due to its chemical stability and reactivity in forming cross-linked structures .
Q & A
Q. How does this thiol function in self-assembled monolayers (SAMs) or polymer matrices?
- Methodological Answer : Surface plasmon resonance (SPR) or AFM characterizes SAM formation on gold surfaces. For polymers, radical-mediated thiol-ene click chemistry (’s structural analogs) enables crosslinking studies, with rheometry measuring mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
